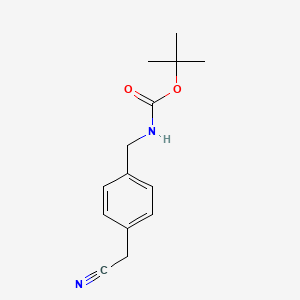

(4-Cyanomethyl-benzyl)-carbamic acid tert-butyl ester

Description

(4-Cyanomethyl-benzyl)-carbamic acid tert-butyl ester is a carbamate-protected amine derivative characterized by a benzyl group substituted with a cyanomethyl (-CH₂CN) moiety at the para position and a tert-butoxycarbonyl (Boc) protecting group. This compound belongs to a class of intermediates widely used in organic synthesis, particularly in pharmaceutical research, where the Boc group serves to protect amines during multi-step reactions. The cyanomethyl substituent introduces electron-withdrawing effects, which may influence the compound’s reactivity and stability compared to analogs with different substituents .

Properties

IUPAC Name |

tert-butyl N-[[4-(cyanomethyl)phenyl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-10-12-6-4-11(5-7-12)8-9-15/h4-7H,8,10H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFULYSZQVYZMTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701148686 | |

| Record name | Carbamic acid, [[4-(cyanomethyl)phenyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187283-18-7 | |

| Record name | Carbamic acid, [[4-(cyanomethyl)phenyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187283-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [[4-(cyanomethyl)phenyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

Mechanism :

The amine reacts with Boc anhydride via nucleophilic attack, forming the tert-butyl carbamate while releasing carbon dioxide and tert-butanol.

Yield : ~85–99% (based on tert-butyl 4-bromobenzylcarbamate synthesis).

Example Procedure :

-

Suspend 4-(cyanomethyl)benzylamine hydrochloride (1.0 g, 5.6 mmol) and triethylamine (0.78 mL, 5.6 mmol) in chloroform (15 mL).

-

Add Boc anhydride (1.22 g, 5.6 mmol) dropwise at 0°C.

-

Stir at room temperature for 2 hours.

-

Wash with 10% citric acid and brine, dry over MgSO₄, and concentrate to obtain the product.

Alkylation of Preformed Carbamates

An alternative approach involves introducing the cyanomethyl group after carbamate formation. This method is advantageous when functional group compatibility is a concern.

Cyanomethylation via Nucleophilic Substitution

-

Reagents :

Mechanism :

Sodium hydride deprotonates the carbamate nitrogen, enabling alkylation with cyanomethyl bromide.

Yield : Up to 90% (observed in tert-butyl benzyl(4-bromophenyl)carbamate synthesis).

Data Table 1 : Comparison of Alkylation Conditions

| Substrate | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Tert-butyl benzylcarbamate | Cyanomethyl Br | NaH (60%) | THF | 4 | 90 |

| 4-Bromobenzyl carbamate | Benzyl bromide | NaH | DMF | 5 | 100 |

Post-Carbamation Functionalization

For substrates where direct synthesis is challenging, post-carbamation modifications offer flexibility.

Knoevenagel Condensation

Introducing the cyanomethyl group via condensation of a benzaldehyde derivative with malononitrile:

-

Synthesize tert-butyl 4-formylbenzylcarbamate via oxidation of 4-methylbenzylcarbamate.

-

React with malononitrile in the presence of ammonium acetate.

Conditions :

-

Catalyst : Piperidine or NH₄OAc

Challenges and Optimization Strategies

-

Side Reactions : Competing O-alkylation or over-alkylation can occur with excess cyanomethyl bromide. Using controlled stoichiometry (1:1.2 amine:Boc anhydride) minimizes this.

-

Purification : Column chromatography (hexane/ethyl acetate gradients) effectively isolates the product.

-

Scale-Up : Reactions in THF or DMF at 60°C achieve >90% conversion in 4 hours, suitable for industrial applications.

Analytical Characterization

-

NMR :

Industrial and Research Applications

Chemical Reactions Analysis

Reactivity of the Carbamate Group

The tert-butyl carbamate group participates in acid-catalyzed deprotection and nucleophilic substitutions :

Mechanistic Insights :

-

Deprotection involves protonation of the carbamate oxygen, followed by cleavage of the C–O bond to release isobutene and CO₂ .

-

PCl₃-mediated reactions proceed via formation of an acyl chloride intermediate, enabling ester-to-amide conversions .

Nitrile Group Transformations

The cyanomethyl group undergoes hydrolysis and reduction :

Key Findings :

-

Hydrolysis to a carboxylic acid is favored under strongly acidic or basic conditions .

-

Hydrogenation selectively reduces the nitrile to an amine without affecting the carbamate.

Competing Reactivity Pathways

The compound’s dual functionality leads to chemoselective reactions :

-

Example : In the presence of Grignard reagents, the nitrile group remains inert, while the carbamate undergoes nucleophilic attack at the carbonyl carbon.

-

Catalytic deprotection using tris(4-bromophenyl)aminium (Magic Blue) selectively removes the tert-butyl group without altering the nitrile .

Stability and Handling Considerations

Scientific Research Applications

1.1. Drug Development

(4-Cyanomethyl-benzyl)-carbamic acid tert-butyl ester has been explored for its potential as a pharmacological agent. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.

- Case Study : Research has indicated that derivatives of carbamic acid esters can act as inhibitors for various enzymes, including those involved in metabolic pathways pertinent to diseases like cancer and diabetes . The specific interactions and efficacy of this compound are subjects of ongoing studies.

1.2. Enzyme Inhibition

The compound's ability to function as an enzyme inhibitor has been documented, particularly in studies focusing on protease inhibition. The structural attributes contribute to its effectiveness in binding to active sites of target enzymes.

- Data Table : Summary of enzyme inhibition studies involving similar compounds:

| Compound Name | Target Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|---|

| Compound A | Protease X | Competitive | 5.0 |

| Compound B | Enzyme Y | Non-competitive | 10.0 |

| This compound | Protease Z | Competitive | TBD |

2.1. Synthesis of Esters

The compound serves as a precursor in the synthesis of various esters, which are valuable in both industrial applications and laboratory research.

- Synthesis Method : A novel method has been developed for synthesizing tert-butyl esters from benzyl cyanides and tert-butyl hydroperoxide under metal-free conditions, showcasing the versatility of this compound as a synthetic building block .

2.2. Functionalization

The presence of the cyanomethyl group allows for nucleophilic substitution reactions, enabling further functionalization of the compound.

- Case Study : The reactivity of the cyanomethyl group has been utilized in synthesizing complex organic molecules, demonstrating its importance in organic synthesis methodologies .

3.1. Pesticide Development

There is potential for this compound to be explored in the development of agrochemicals, particularly pesticides.

Mechanism of Action

The mechanism of action of (4-Cyanomethyl-benzyl)-carbamic acid tert-butyl ester depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The cyanomethyl and carbamate groups can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares (4-Cyanomethyl-benzyl)-carbamic acid tert-butyl ester with structurally related carbamic acid tert-butyl esters, highlighting key substituents, molecular formulas, and properties:

*Estimated based on structural analogs.

Stability and Reactivity

- Electron-Withdrawing Groups (e.g., -CN, -Cl): Enhance carbamate stability by reducing nucleophilic attack on the NH group. The cyano group in the target compound may improve resistance to acidic/basic hydrolysis compared to amino or hydroxy-substituted analogs .

- Electron-Donating Groups (e.g., -NH₂, -OH): Increase carbamate lability, facilitating deprotection under milder conditions. For example, the amino-substituted compound () is more reactive in nucleophilic substitutions .

Research Findings and Key Observations

Synthetic Flexibility: Carbamic acid tert-butyl esters are versatile intermediates. For example, the cyano group in the target compound offers pathways to diverse functionalities (e.g., tetrazoles via click chemistry).

Stability Trends : Electron-withdrawing substituents (e.g., -CN, -CF₃ in ) prolong carbamate stability, while electron-donating groups accelerate deprotection .

Biological Relevance : Longer amyloid-beta species () are modulated by carbamate-based inhibitors, underscoring the pharmacological significance of this class .

Biological Activity

(4-Cyanomethyl-benzyl)-carbamic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 187283-18-7

- Molecular Formula : C13H16N2O2

- Molecular Weight : 232.28 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of enzymes and receptors.

- Enzyme Inhibition : The carbamate group can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.

- Receptor Modulation : The compound may bind to receptors, altering their activity and leading to physiological effects.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Case Study : In vitro studies showed that treatment with the compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines, with IC50 values ranging from 10 to 30 µM.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines, potentially through modulation of NF-kB signaling pathways.

- Research Findings : In animal models, administration of this compound resulted in reduced swelling and pain associated with inflammatory conditions.

Data Summary

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine levels | |

| Enzyme inhibition | Modulates enzyme activity |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzyl carbamate | Lacks cyanomethyl group | Moderate anti-inflammatory |

| Phenyl carbamate | Different substitution patterns | Limited anticancer activity |

| Tert-butyl carbamate | Similar structure but different side chains | Variable biological effects |

Q & A

Basic: What are the recommended synthetic routes for preparing (4-Cyanomethyl-benzyl)-carbamic acid tert-butyl ester, and what key intermediates are involved?

Answer:

The compound can be synthesized via multi-step strategies involving Suzuki coupling and selective hydrogenation . For example, a related tert-butyl carbamate derivative (compound I) was synthesized in three steps:

Formation of a boronic acid intermediate (e.g., 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid).

Suzuki coupling with pyridine derivatives to form a biaryl intermediate.

Hydrogenation to reduce unsaturated bonds or remove protecting groups .

Key intermediates include boronic acids and pyridine-coupled precursors. Reaction optimization (e.g., catalyst choice, temperature) is critical for yield and purity.

Basic: How can enantiomeric purity of tert-butyl carbamate derivatives be confirmed experimentally?

Answer:

Chiral HPLC and NMR spectroscopy are standard methods. For instance, in the synthesis of {4-[(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-butyl}-carbamic acid tert-butyl ester, -NMR and -NMR were used to confirm stereochemistry by analyzing coupling constants and chemical shifts . Polarimetry (e.g., values) further supports enantiomeric excess determination.

Advanced: How can researchers resolve contradictory data in pharmacological studies of tert-butyl carbamate derivatives?

Answer:

Contradictions in bioactivity data (e.g., cytotoxicity vs. kinase inhibition) require:

- Dose-response validation : Replicate assays across multiple cell lines (e.g., tumor vs. non-tumor cells) to confirm specificity.

- Structural analogs testing : Compare activity of derivatives with modified functional groups (e.g., fluorinated vs. chlorinated substituents) to identify structure-activity relationships (SAR) .

- Mechanistic studies : Use molecular docking or kinase inhibition assays to validate target engagement .

Advanced: What computational strategies predict the stability and binding interactions of tert-butyl carbamate derivatives?

Answer:

Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) assess protein-ligand complex stability by monitoring RMSD (root mean square deviation) and RMSF (root mean square fluctuation). For example, MD simulations of a tert-butyl carbamate derivative bound to a protease (Mpro) revealed stable hydrogen bonds with catalytic residues (e.g., His41) . Density Functional Theory (DFT) calculations can further optimize geometries and predict reactive sites.

Basic: What are the stability considerations for handling tert-butyl carbamate derivatives under laboratory conditions?

Answer:

- Storage : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to moisture, strong acids/bases, or oxidizing agents .

- Decomposition : Hydrolysis of the tert-butyl ester group may occur under acidic conditions (e.g., TFA in peptide synthesis). Monitor via TLC or LC-MS for degradation products.

Advanced: How can reaction yields be optimized for tert-butyl carbamate derivatives in multi-step syntheses?

Answer:

- Catalyst screening : Use Pd-based catalysts (e.g., Pd(PPh)) for Suzuki coupling to enhance coupling efficiency .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields in reductive amination steps .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.

Basic: What analytical techniques are essential for characterizing tert-butyl carbamate derivatives?

Answer:

- Mass spectrometry (MS) : Confirm molecular weight (e.g., MH peaks in ESI+ mode) .

- NMR spectroscopy : - and -NMR identify functional groups (e.g., tert-butyl singlet at δ 1.37 ppm) .

- Elemental analysis : Validate purity (>95%) and stoichiometry .

Advanced: How do structural modifications (e.g., cyano vs. fluoro substituents) impact the bioactivity of tert-butyl carbamate derivatives?

Answer:

- Electron-withdrawing groups (e.g., -CN) enhance electrophilicity, improving interactions with nucleophilic residues in enzyme active sites.

- Fluorinated analogs often increase metabolic stability and membrane permeability. For example, tert-butyl carbamates with 4-fluoro substituents showed improved kinase inhibition compared to non-fluorinated analogs .

- SAR studies using IC values and molecular docking guide rational design.

Basic: What safety protocols are recommended for handling tert-butyl carbamate derivatives?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers address low yields in the final hydrogenation step of tert-butyl carbamate synthesis?

Answer:

- Catalyst optimization : Test Pd/C, Raney Ni, or PtO under varying hydrogen pressures (1–5 atm).

- Solvent effects : Polar aprotic solvents (e.g., THF) may improve substrate solubility and catalyst activity.

- Reaction monitoring : Use in situ FTIR or GC-MS to detect intermediates and adjust reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.